molecular formula C7H10NO4P B13143132 2-Aminophenylmethylhydrogenphosphate

2-Aminophenylmethylhydrogenphosphate

Cat. No.: B13143132
M. Wt: 203.13 g/mol
InChI Key: RGHBLOLVRNUWMI-UHFFFAOYSA-N
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Description

2-Aminophenylmethylhydrogenphosphate is an organic compound that contains both an amino group and a phosphate group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminophenylmethylhydrogenphosphate typically involves the reaction of 2-aminophenol with a phosphorylating agent. One common method is the reaction of 2-aminophenol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of non-toxic solvents and catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Aminophenylmethylhydrogenphosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, substituted phenylphosphates, and various amine derivatives.

Scientific Research Applications

2-Aminophenylmethylhydrogenphosphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Aminophenylmethylhydrogenphosphate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins and enzymes, affecting their activity. The phosphate group can participate in phosphorylation reactions, which are crucial for signal transduction pathways in cells. These interactions can modulate various biological processes, including cell growth, differentiation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Aminophenylmethylhydrogenphosphate is unique due to the presence of both an amino group and a phosphate group on the same phenyl ring. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound for various applications.

Properties

Molecular Formula

C7H10NO4P

Molecular Weight

203.13 g/mol

IUPAC Name

(2-aminophenyl) methyl hydrogen phosphate

InChI

InChI=1S/C7H10NO4P/c1-11-13(9,10)12-7-5-3-2-4-6(7)8/h2-5H,8H2,1H3,(H,9,10)

InChI Key

RGHBLOLVRNUWMI-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(O)OC1=CC=CC=C1N

Origin of Product

United States

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